![molecular formula C11H14N4 B1471812 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine CAS No. 1506317-04-9](/img/structure/B1471812.png)
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, also known as EPP, is a heterocyclic compound used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, and is known for its unique properties, such as its ability to form stable complexes with other molecules. EPP is also an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In
Scientific Research Applications
Ambient-Temperature Synthesis
A study by Becerra, Cobo, and Castillo (2021) reports the ambient-temperature synthesis of a novel compound through a condensation reaction, indicating its utility in organic synthesis and the development of novel chemical entities (Becerra, Cobo, & Castillo, 2021).
Anticonvulsant Agents
Pandey and Srivastava (2011) explored the synthesis of Schiff bases, including compounds similar in structure, for their potential as anticonvulsant agents. This demonstrates the compound's relevance in the development of new therapeutic agents (Pandey & Srivastava, 2011).
Antimicrobial and Anticancer Activity
Research into nicotinic acid hydrazide derivatives by Sidhaye et al. (2011) and the synthesis of pyrazole derivatives with potential antimicrobial and anticancer properties by Hafez, El-Gazzar, and Al-Hussain (2016) illustrates the compound's application in addressing microbial infections and cancer, highlighting its significance in medicinal chemistry (Sidhaye et al., 2011); (Hafez, El-Gazzar, & Al-Hussain, 2016).
Coordination Chemistry
The synthesis and coordination chemistry of pyrazolylpyridines, as reviewed by Halcrow (2005), point to the compound's application in creating luminescent lanthanide compounds for biological sensing and iron complexes for studying spin-state transitions. This underscores its utility in advanced materials science and bioimaging applications (Halcrow, 2005).
properties
IUPAC Name |
(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-15-8-10(7-12)11(14-15)9-3-5-13-6-4-9/h3-6,8H,2,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBRQOBZJGSLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=NC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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